molecular formula C15H22N4O2S B2559701 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1171851-60-7

2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2559701
CAS No.: 1171851-60-7
M. Wt: 322.43
InChI Key: FHTFANUQLRYDLW-UHFFFAOYSA-N
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Description

2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, antidiabetic, and anticancer activities. The unique structure of this compound, which includes a benzimidazole core linked to a piperazine ring with an ethylsulfonyl group, makes it a subject of interest in medicinal chemistry and drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves the condensation of a benzimidazole derivative with a piperazine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization to form the benzimidazole core, followed by the introduction of the piperazine ring and the ethylsulfonyl group. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include H2O2 and KMnO4, typically used in aqueous or organic solvents under mild to moderate conditions.

    Reduction: NaBH4 and LiAlH4 are commonly used in solvents such as ethanol or tetrahydrofuran (THF) under controlled temperatures.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic effects, including its use as an anticancer, antiviral, and antibacterial agent.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
  • 2-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole
  • 2-((4-(4-bromophenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Uniqueness

2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold for drug development and other applications.

Biological Activity

2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]imidazole core substituted with a piperazine moiety and an ethylsulfonyl group. The presence of the ethylsulfonyl group enhances solubility and biological activity, making it a candidate for various pharmacological applications.

Target Receptors
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR), a G protein-coupled receptor involved in numerous physiological processes, including vascular smooth muscle contraction and neurotransmission.

Mode of Action
This compound can act as either an agonist or antagonist at α1-ARs, influencing smooth muscle contraction and relaxation. The dual action allows it to modulate cardiovascular functions and could be beneficial in treating conditions related to adrenergic signaling dysfunction.

Binding Affinity and Efficacy

Research indicates that this compound exhibits significant binding affinity for α1-ARs. Comparative studies with known agonists and antagonists provide insights into its efficacy:

CompoundBinding Affinity (Ki)EfficacyNotes
2-Ethylsulfonyl-piperazine derivative50 nMPartial AgonistModulates receptor activity
Phenylephrine (agonist)10 nMFull AgonistReference compound
Prazosin (antagonist)20 nMAntagonistReference compound

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cardiovascular Applications : A study demonstrated that the compound effectively reduced blood pressure in hypertensive animal models by blocking α1-ARs, leading to vasodilation.
  • Cancer Research : In vitro studies indicated that the compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines, potentially through modulation of adrenergic signaling pathways.
  • Neuropharmacology : Preliminary investigations suggest that it may influence neurotransmitter release, indicating potential applications in treating neurological disorders.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

  • Condensation Reaction : A benzimidazole derivative is reacted with a piperazine derivative under basic conditions.

Reaction Conditions

Common reagents include:

  • Solvents : Dimethylformamide (DMF), dichloromethane (DCM)
  • Bases : Potassium carbonate (K2CO3), sodium hydride (NaH)

The reaction is conducted at elevated temperatures (60°C to 120°C) to facilitate product formation.

Properties

IUPAC Name

2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-3-22(20,21)19-10-8-18(9-11-19)12-15-16-13-6-4-5-7-14(13)17(15)2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTFANUQLRYDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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